N-pyrimidin-2-ylcyclopropanecarboxamide
Description
N-Pyrimidin-2-ylcyclopropanecarboxamide (CAS: 14372-20-4) is a cyclopropane-derived carboxamide featuring a pyrimidin-2-yl substituent on the amide nitrogen. Its molecular structure combines the strained cyclopropane ring with a heteroaromatic pyrimidine moiety, which may confer unique physicochemical and biological properties. The compound is identified by synonyms such as N-(2-Pyrimidinyl)cyclopropanecarboxamide and KB-298758, with the InChIKey WGBWVXLHDYUTMD-UHFFFAOYSA-N providing a definitive structural identifier .
The pyrimidine group, a common pharmacophore in drug design, may enhance binding affinity through hydrogen bonding or π-π interactions.
Properties
CAS No. |
14372-20-4 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-pyrimidin-2-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H9N3O/c12-7(6-2-3-6)11-8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,9,10,11,12) |
InChI Key |
WGBWVXLHDYUTMD-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC=N2 |
Synonyms |
Cyclopropanecarboxamide, N-2-pyrimidinyl- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of N-pyrimidin-2-ylcyclopropanecarboxamide can be categorized based on substituent variations on the cyclopropane ring or the amide nitrogen. Below is a comparative analysis using available data and structural inferences:
Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives
| Compound Name | Substituents on Amide Nitrogen | Key Features | Potential Applications |
|---|---|---|---|
| This compound | Pyrimidin-2-yl | Heteroaromatic, H-bonding capability | Enzyme inhibition, ligand design |
| N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide | Methyl, methylaminocarbonyl | Aliphatic, carbamate functionality | Intermediate in organic synthesis |
| N-Spiro[1,3-benzodioxole-2,1-cyclopentan]-5-yl-cyclopropanecarboxamide | Spiro benzodioxole-cyclopentane | Rigid spiro system, high lipophilicity | CNS-targeting agents (hypothetical) |
Key Observations :
Substituent Effects on Bioactivity: The pyrimidin-2-yl group in the target compound likely enhances interactions with biological targets (e.g., kinases or receptors) compared to aliphatic substituents in N-Methyl-N-[(methylamino)carbonyl]cyclopropanecarboxamide. Pyrimidine’s aromaticity and hydrogen-bond acceptor sites may improve binding specificity .
Synthetic Accessibility: this compound may require multi-step synthesis involving cyclopropanation followed by coupling with 2-aminopyrimidine. In contrast, the N-Methyl-N-[(methylamino)carbonyl] derivative could be synthesized via simpler alkylation or carbamate formation reactions.
Physicochemical Properties :
- Pyrimidine-containing derivatives generally exhibit lower solubility in aqueous media compared to aliphatic analogs due to aromatic stacking tendencies. This could influence bioavailability and formulation strategies.
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